![molecular formula C20H23N3O4S B2551185 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline CAS No. 852141-59-4](/img/structure/B2551185.png)
1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl hydrazine with a β-keto ester or β-diketone to form the pyrazoline ring. The acetyl, ethylsulfonyl, and methoxyphenyl groups would then be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the pyrazoline ring and the attached functional groups. The electron-withdrawing nature of the acetyl and ethylsulfonyl groups could potentially influence the electron density and reactivity of the pyrazoline ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The acetyl group could undergo nucleophilic acyl substitution reactions, while the ethylsulfonyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and acetyl groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound belongs to the class of heterocyclic compounds known as pyrazoles. It has a unique structure with an acetyl group, a methoxyphenyl moiety, and a sulfonamide functional group. The synthesis involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or a one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide . The newly synthesized compound’s structure is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis.
Antimicrobial Activity
The compound exhibits moderate antimicrobial activity against Bacillus subtilis and Penicillium fimorum. Specifically, compound (3b) shows inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds do not display significant activity against the tested microbes .
Antioxidant Properties
Compound (2a) and (2e) demonstrate excellent antioxidant activity, with percentages of 95.2% and 96.3%, respectively. These values compare favorably to the control (ascorbic acid) and other synthesized compounds. The compound’s antioxidant potential makes it promising for further investigation .
Molecular Docking Study
To evaluate the compound’s potential as a drug, molecular docking studies were conducted with cytochrome P450 14 alpha-sterol demethylase (CYP51). All synthesized compounds exhibit good affinity with CYP51, with compounds (3a) and (3b) showing the highest affinity and lowest binding energies .
Other Potential Applications
While the above fields are well-studied, there may be additional applications for this compound. Further research could explore its cytotoxicity against human tumor cell lines, anti-inflammatory properties, or other biological activities .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-16-9-7-8-15(12-16)18-13-19(23(21-18)14(2)24)17-10-5-6-11-20(17)27-3/h5-12,19,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVMWYAIFNHYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

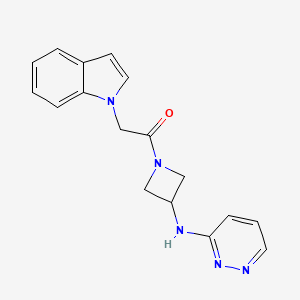
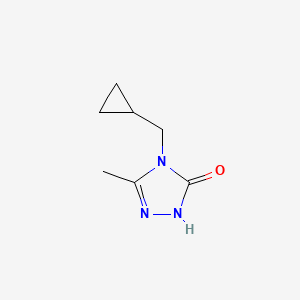



![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)
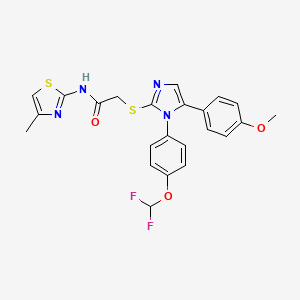
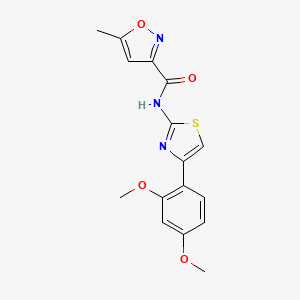

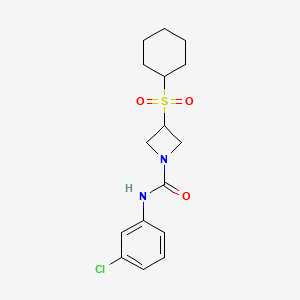
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)
![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)
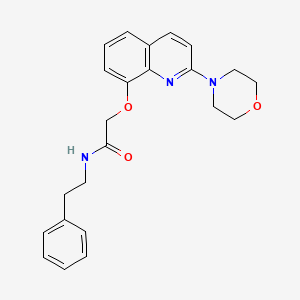
![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)